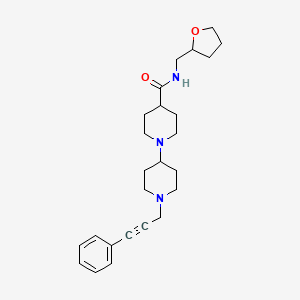![molecular formula C17H18ClN3O2 B6062918 N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6062918.png)
N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide, also known as CPP-ACP, is a synthetic peptide with potential applications in the field of dentistry. CPP-ACP is a combination of two peptides, casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which have been shown to have beneficial effects on dental health.
Mechanism of Action
The mechanism of action of N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide is based on its ability to bind to tooth enamel and form a protective layer over the surface. This layer helps to prevent demineralization of the enamel by acids produced by bacteria in the mouth. This compound also releases calcium and phosphate ions, which can be used to remineralize damaged enamel. In addition, this compound has been shown to inhibit the growth of bacteria in the mouth, which can help to prevent dental caries and other oral infections.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the teeth and oral tissues. It has been shown to increase the concentration of calcium and phosphate ions in the saliva, which can help to remineralize damaged enamel. This compound has also been shown to increase the hardness and resistance of the enamel to acid attack. In addition, this compound has been shown to inhibit the formation of biofilms by oral bacteria, which can help to prevent dental caries and other oral infections.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide in lab experiments include its ability to mimic the natural environment of the teeth and oral tissues, its ease of use, and its low cost. However, there are also some limitations to using this compound in lab experiments. These include the need for specialized equipment and expertise to prepare and administer the peptide, the potential for variability in the results due to differences in the composition of the saliva and oral microbiome, and the potential for interference from other compounds present in the saliva.
Future Directions
There are many potential future directions for research on N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide. Some of these include investigating the use of this compound in the prevention and treatment of dental erosion, exploring the potential for this compound to be used in combination with other dental treatments, such as fluoride, and investigating the effects of this compound on the oral microbiome. Other potential areas of research include investigating the use of this compound in the prevention and treatment of periodontal disease and exploring the potential for this compound to be used as a diagnostic tool for dental caries and other oral diseases.
Conclusion
This compound is a synthetic peptide with potential applications in the field of dentistry. It has been extensively studied for its beneficial effects on dental health, including remineralization of tooth enamel, prevention of dental caries, and reduction of tooth sensitivity. This compound has a range of biochemical and physiological effects on the teeth and oral tissues, and has been shown to inhibit the growth of bacteria in the mouth. While there are some limitations to using this compound in lab experiments, there are also many potential future directions for research on this peptide.
Synthesis Methods
N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide is synthesized by combining casein phosphopeptide and amorphous calcium phosphate in a specific ratio. The synthesis method involves the use of a controlled precipitation technique, where the two peptides are mixed in a solution and allowed to precipitate. The resulting product is then purified and dried to obtain this compound in a powder form.
Scientific Research Applications
N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has been extensively studied for its potential applications in the field of dentistry. It has been shown to have a range of beneficial effects on dental health, including remineralization of tooth enamel, prevention of dental caries, and reduction of tooth sensitivity. This compound has also been investigated for its potential use in the treatment of dental erosion, orthodontic treatment, and periodontal disease.
properties
IUPAC Name |
N-[3-[(4-chlorophenyl)carbamoylamino]-2-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-3-16(22)20-14-5-4-6-15(11(14)2)21-17(23)19-13-9-7-12(18)8-10-13/h4-10H,3H2,1-2H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYFKDBFRXYSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B6062844.png)
![2-chloro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B6062849.png)

![3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6062861.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6062874.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone](/img/structure/B6062876.png)
![[1-(2-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B6062892.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide](/img/structure/B6062900.png)
![N-{[1-(2-chloro-4-hydroxy-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6062908.png)
![N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamine](/img/structure/B6062919.png)
![2,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B6062930.png)
![2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6062941.png)

![1-[2-methoxy-6-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6062952.png)